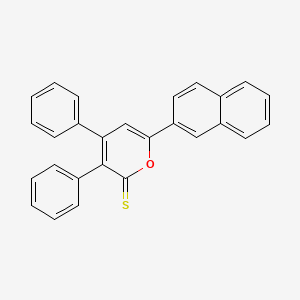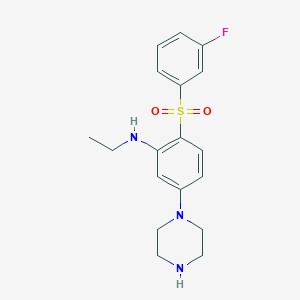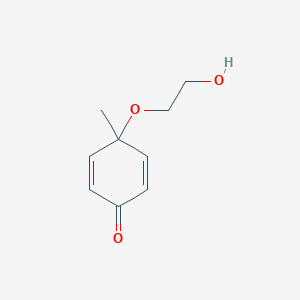
1,1'-(3-Methylpent-2-ene-2,5-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of pentene with two phenyl groups attached to the carbon chain. This compound is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene can be synthesized through the dimerization of alpha-methylstyrene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions . The reaction proceeds as follows:
2C6H5C(CH3)=CH2→C6H5C(CH3)=CHCH2C(CH3)C6H5
Industrial Production Methods
In industrial settings, the production of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves large-scale dimerization processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and reaction monitoring systems ensures efficient production .
化学反応の分析
Types of Reactions
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a molecular weight regulator and chain transfer agent in polymerization processes.
作用機序
The mechanism of action of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves its interaction with specific molecular targets and pathwaysAdditionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .
類似化合物との比較
Similar Compounds
- 2,4-Diphenyl-4-methyl-2(E)-pentene
- 4-Methyl-2,4-diphenyl-1-pentene
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
Uniqueness
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
876062-15-6 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
(3-methyl-4-phenylpent-3-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChIキー |
IXODXLPNWKNHCJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C1=CC=CC=C1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)

![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)

